molecular formula C13H9F3N2O2 B13328037 6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid

6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid

Cat. No.: B13328037
M. Wt: 282.22 g/mol
InChI Key: KWHGFXJBFODNSW-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid is a compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group, which enhance its chemical stability and lipophilicity. These properties make it particularly valuable in applications requiring robust and versatile ligands .

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

2-methyl-6-pyridin-2-yl-4-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9F3N2O2/c1-7-11(12(19)20)8(13(14,15)16)6-10(18-7)9-4-2-3-5-17-9/h2-6H,1H3,(H,19,20)

InChI Key

KWHGFXJBFODNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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